Ethyl 6-(propylthio)hexanoate

Description

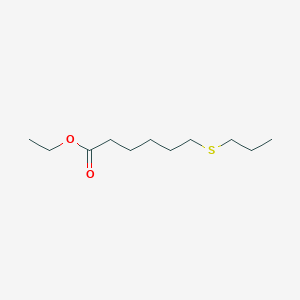

Ethyl 6-(propylthio)hexanoate is a sulfur-containing ester characterized by a hexanoate backbone substituted with a propylthio (-S-CH₂CH₂CH₃) group at the sixth carbon position. This compound is synthesized via S-alkylation reactions, as demonstrated in studies where thioacetate intermediates are functionalized to introduce the propylthio moiety . Key spectral data for this compound include an IR absorption peak at 1733 cm⁻¹, indicative of the ester carbonyl group, and a molecular ion peak ([M+H]⁺) at m/z 219 in GC-MS analysis . While its primary applications are in synthetic organic chemistry, its structural analogs are frequently studied in flavor chemistry and pharmaceutical research due to their bioactive or aromatic properties.

Properties

Molecular Formula |

C11H22O2S |

|---|---|

Molecular Weight |

218.36 g/mol |

IUPAC Name |

ethyl 6-propylsulfanylhexanoate |

InChI |

InChI=1S/C11H22O2S/c1-3-9-14-10-7-5-6-8-11(12)13-4-2/h3-10H2,1-2H3 |

InChI Key |

FXRWPBIZZZDBQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCSCCCCCC(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl Hexanoate

Structure: Ethyl hexanoate (ethyl caproate) lacks the sulfur-containing propylthio group and consists of a simple ethyl ester of hexanoic acid. Occurrence & Applications:

- A dominant flavor compound in Chinese liquors (e.g., Luzhoulaojiao), with concentrations reaching 2,221 mg/L, contributing fruity and sweet notes .

- Identified as a key aroma compound in pineapple pulp and core, alongside esters like ethyl 2-methylbutanoate and ethyl 3-(methylthio)propanoate . Key Differences:

- Ethyl hexanoate’s volatility and solubility are higher due to the absence of the bulky propylthio group, enhancing its role as a flavor compound.

Ethyl 3-(Methylthio)propanoate

Structure: This compound features a methylthio (-S-CH₃) group attached to a shorter propanoate chain. Occurrence & Applications:

- A critical aroma contributor in pineapples, particularly in pulp, where it imparts sulfurous, tropical fruit nuances .

Key Differences: - The shorter carbon chain and methylthio substituent reduce its hydrophobicity compared to ethyl 6-(propylthio)hexanoate.

- Its flavor profile is more pronounced in natural matrices, whereas this compound is primarily synthetic and lacks documented natural occurrence .

Ethyl 6-(3-(Dimethylamino)propylthio)hexanoate (Compound 115)

Structure: A close analog of this compound, but with a dimethylamino (-N(CH₃)₂) group appended to the propylthio chain. Synthesis & Properties:

- Synthesized via S-alkylation with a 77% yield, similar to this compound .

- Applications:

- Used in pharmaceutical research as a thioesterase inhibitor or synthetic intermediate, leveraging its dual functional groups for targeted molecular interactions .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Structural Influence on Functionality: The propylthio group in this compound enhances its utility in synthetic chemistry, whereas its absence in ethyl hexanoate favors flavor applications due to higher volatility .

- Sulfur vs.

- Synthetic Efficiency: Both this compound and its dimethylamino derivative achieve 77% yields via S-alkylation, suggesting scalable synthetic routes for thioether-containing esters .

Q & A

Q. What are the standard laboratory methods for synthesizing Ethyl 6-(propylthio)hexanoate?

The synthesis typically involves esterification reactions. A common approach is the reaction of hexanoic acid derivatives with ethanol in the presence of heterogeneous catalysts like Amberlyst-15, which facilitates proton transfer and reduces external mass transfer limitations . Alternative pathways may use nucleophilic substitution to introduce the propylthio group, followed by esterification under acidic or basic conditions. Characterization is performed via FTIR spectroscopy to confirm functional groups (e.g., C=O stretch at 1740–1720 cm⁻¹ for esters) .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is widely used due to its high resolution for volatile esters. For example, headspace phase-ion mobility spectroscopy (HS-PIMS) has been applied to identify ethyl hexanoate in beer fermentation, achieving 68.1% differentiation of flavor compounds . Gas chromatography-olfactometry (GC-O) can also isolate key aroma-impact compounds, such as ethyl hexanoate, with high sensitivity .

Q. How does the propylthio substituent influence the compound’s physical properties compared to other esters?

The propylthio group increases hydrophobicity and electronic effects, altering solubility and reactivity. For instance, sulfur-containing esters like this compound exhibit stronger intermolecular interactions compared to non-sulfur analogs (e.g., ethyl hexanoate), which may affect their partitioning in biphasic systems or catalytic behavior .

Advanced Research Questions

Q. What kinetic and thermodynamic parameters govern the synthesis of this compound?

Kinetic studies using Amberlyst-15 reveal pseudo-first-order behavior with activation energies (~45–50 kJ/mol) influenced by internal diffusion limitations. Thermodynamic parameters (ΔH, ΔS) derived from Arrhenius plots indicate the reaction’s feasibility under mild conditions (30–70°C). Computational tools like MATLAB or SigmaPlot can model reaction progress and optimize temperature/pH .

Q. How do contradictory findings on ethyl hexanoate’s inhibitory effects in anaerobic digestion systems arise, and how can they be resolved?

Studies report conflicting minimal inhibitory concentrations (MICs) for ethyl hexanoate in biogas production. At 5 g/L, methane yield increased by 46%, but at 20 g/L, inhibition reached 71.9% . These discrepancies may stem from microbial community variations or substrate acclimatization. Resolving them requires dose-response assays with standardized inocula and metagenomic analysis to track microbial shifts .

Q. What role does this compound play in microbial metabolite networks?

Inoculation with Bacillus subtilis alters microbial communities, leading to significant changes in ethyl hexanoate levels. Metabolomic profiling (e.g., LC-MS/MS) shows correlations between microbial genera (e.g., Lactobacillus) and ester production, suggesting cross-feeding or enzymatic interactions (e.g., esterase activity) .

Q. How can computational tools improve the design of this compound derivatives for specific applications?

Molecular docking and QSAR (quantitative structure-activity relationship) models predict how structural modifications (e.g., replacing the propylthio group with hydroxyl or amine) affect bioactivity. For example, hydrophobic substituents enhance antimicrobial potency by improving membrane permeability .

Methodological Guidance

Q. What strategies mitigate mass transfer limitations during esterification reactions?

Agitation speeds >200 rpm reduce external diffusion effects, while smaller catalyst particle sizes (<0.5 mm) minimize internal diffusion. Amberlyst-15’s macroporous structure enhances accessibility to active sites, improving yield by 15–20% compared to non-porous catalysts .

Q. How should researchers validate the purity of this compound in synthetic batches?

Combine chromatographic (GC-MS, HPLC) and spectroscopic (FTIR, NMR) methods. For GC-MS, retention indices and fragmentation patterns (e.g., m/z 116 for hexanoate ions) confirm identity. Purity >98% is achievable via fractional distillation under reduced pressure (e.g., 80–85°C at 10 mmHg) .

Q. What protocols ensure reproducibility in studying ethyl hexanoate’s environmental impacts?

Use standardized OECD guidelines for biodegradation assays, with controlled inoculum sources and headspace analysis for CO₂/CH₄ quantification. Statistical tools (ANOVA, PCA) account for batch variability, while qPCR tracks functional genes (e.g., mcrA for methanogens) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.